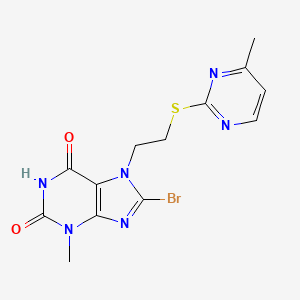
8-bromo-3-methyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 8-bromo-3-methyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a complex molecule that is likely to have a purine base as part of its structure, given the presence of a purine-2,6-dione moiety. The molecule includes a bromine atom and a thioether linkage, which suggests potential for interesting chemical reactivity and intermolecular interactions. While the provided papers do not directly discuss this compound, they do provide insight into similar molecules that can help infer some of the properties and behaviors of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the purine core, introduction of the bromine atom, and the attachment of the thioether-linked methylpyrimidinyl group. The papers provided do not detail the synthesis of this exact compound, but they do discuss related structures which suggest that the synthesis could involve nucleophilic aromatic substitution for the introduction of the bromine and subsequent S-alkylation for the thioether linkage .
Molecular Structure Analysis
The molecular structure of the compound would be expected to show a layered crystal packing, as seen in similar molecules . The presence of hydrogen bonds and stacking motifs would likely contribute to the stability of the crystal structure. The electrostatic potential map of this compound, if similar to the one studied in paper , would show an anisotropic distribution of interaction energies, which could be indicative of the molecule's behavior in a solid state.
Chemical Reactions Analysis
The bromine atom in the compound suggests potential reactivity, such as participation in electrophilic aromatic substitution reactions. The thioether linkage could be involved in oxidation reactions or serve as a nucleophile in substitution reactions. The purine moiety could engage in hydrogen bonding and other non-covalent interactions, which could influence the compound's reactivity and interaction with other molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of a bromine atom would increase the molecular weight and could affect the compound's boiling and melting points. The purine core, along with the hydrogen bonding capability, would likely impact the compound's solubility in various solvents. The electrostatic and dispersion energy contributions, as seen in similar compounds, would play a role in the compound's stability and intermolecular interactions .
科学的研究の応用
Synthesis and Antidepressant Properties
This compound has been utilized in the synthesis of antidepressant agents. For instance, the synthesis of 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione involved the reaction of a structurally similar compound, showcasing antidepressant activity (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).
Unusual Chemical Reactions
The compound has been noted for its role in unusual chemical reactions. A study reported the unexpected formation of 8-dimethylamino-substituted products, instead of the anticipated 8-tris(hydroxymethyl)methylamino-substituted products, when reacted with trisamine in DMF (Khaliullin & Shabalina, 2020).
Thietanyl Protection in Synthesis
It has been used for introducing thietanyl protecting groups in synthesis processes. A particular study highlighted its use in the synthesis of 1-alkyl-8-amino-3-methyl-3,7-dihydro-1H-purine-2,6-diones with thietanyl protection (Khaliullin, Shabalina, & Sharafutdinov, 2015).
Heterocyclic Systems Synthesis
The compound also plays a role in the construction of heterocyclic systems. One study demonstrated its use in the formation of pyrido-thieno-diazepino-purine dione derivatives under certain conditions (Dotsenko, Sventukh, & Krivokolysko, 2012).
特性
IUPAC Name |
8-bromo-3-methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN6O2S/c1-7-3-4-15-12(16-7)23-6-5-20-8-9(17-11(20)14)19(2)13(22)18-10(8)21/h3-4H,5-6H2,1-2H3,(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBWNUCDUOJCPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCCN2C3=C(N=C2Br)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

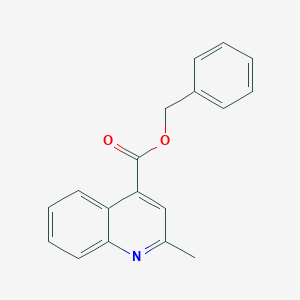



![N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2507753.png)
![[3-(4-Ethoxyphenyl)isoxazol-5-yl]methan-1-ol](/img/structure/B2507754.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2507756.png)


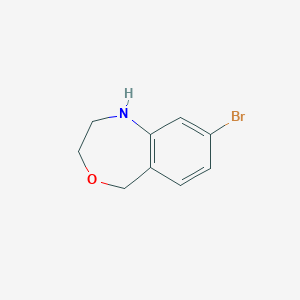
![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2507763.png)
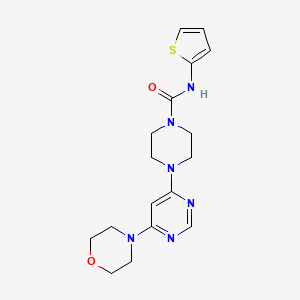
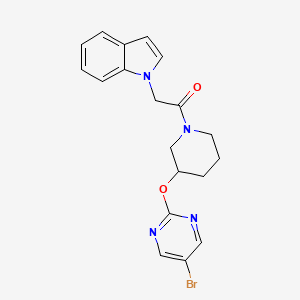
![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2507771.png)